molecular formula C9H22ClN3O2S B1402624 N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride CAS No. 1361115-31-2

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride

Cat. No.: B1402624
CAS No.: 1361115-31-2
M. Wt: 271.81 g/mol
InChI Key: UWEZMUNLXYQECX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfamide group and a piperidine ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride typically involves the reaction of 2-piperidin-2-ylethylamine with dimethylsulfamide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its unique structure allows it to interact with biological targets in specific ways.

Medicine: In the medical field, this compound may have potential as a therapeutic agent. Its ability to modulate biological processes makes it a candidate for drug development, particularly in the areas of pain management and inflammation.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The sulfamide group can act as a hydrogen bond donor or acceptor, allowing it to bind to enzymes or receptors. The piperidine ring provides structural rigidity, enhancing the compound's binding affinity and specificity.

Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways, receptors on cell surfaces, or other biological molecules. The exact targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N,N-Dimethyl-2-piperidin-2-ylethanamine dihydrochloride: This compound is structurally similar but lacks the sulfamide group.

  • N,N-Dimethyl-N'-(2-piperidin-1-ylethyl)ethane-1,2-diamine: This compound has a similar piperidine ring but a different amine group.

Uniqueness: N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride is unique due to the presence of the sulfamide group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness allows it to be used in specific applications where other compounds may not be suitable.

Properties

IUPAC Name

2-[2-(dimethylsulfamoylamino)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9;/h9-11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEZMUNLXYQECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride
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N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride
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N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride
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N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride
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N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride
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N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride

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